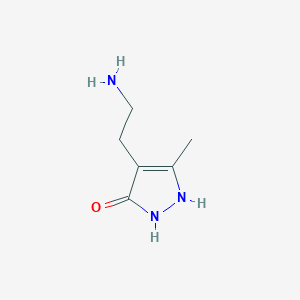

4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-4-5(2-3-7)6(10)9-8-4/h2-3,7H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTHJSHNPZUIAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)-5-methyl-1H-pyrazol-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazolone scaffolds are integral to numerous pharmacologically active agents, and this specific derivative serves as a valuable building block for drug discovery and development.[1][2] This document details a robust and efficient synthetic pathway, explains the chemical principles behind the chosen methodology, and outlines a full suite of analytical techniques for structural confirmation and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction & Significance

The Pyrazolone Scaffold in Medicinal Chemistry

The pyrazolone ring system is a "privileged scaffold" in drug discovery, renowned for its metabolic stability and broad spectrum of biological activities.[3] First discovered in 1883 by Ludwig Knorr, pyrazolone derivatives have been developed into drugs with anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective properties.[1][4][5] Notable examples include Edaravone, a free radical scavenger used to treat amyotrophic lateral sclerosis (ALS), and a variety of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The versatility of the pyrazolone core allows for extensive functionalization, enabling chemists to modulate its pharmacokinetic and pharmacodynamic properties to target a wide array of biological endpoints.[6][7]

This compound: A Versatile Intermediate

The target compound, this compound, incorporates two key functional groups: a primary amine on an ethyl side chain and the pyrazolone core. The aminoethyl moiety makes it a structural analog of histamine, suggesting potential applications in modulating histamine receptors or as a precursor for more complex heterocyclic systems. Its bifunctional nature—a nucleophilic amine and a reactive pyrazolone ring—makes it an exceptionally useful intermediate for constructing diverse chemical libraries aimed at discovering new therapeutic agents.

Structural Considerations: Tautomerism

It is critical to recognize that pyrazolones exist as a mixture of tautomers. The title compound, this compound, represents the keto-form. However, it exists in equilibrium with its enol tautomer, 4-(2-aminoethyl)-5-methyl-1H-pyrazol-3-ol, and other forms. The predominant tautomer can depend on the solvent, pH, and solid-state packing forces.[8] For the purpose of this guide, we will refer to it by its common pyrazolone name, while acknowledging this inherent structural dynamic.

Retrosynthetic Analysis & Synthetic Strategy

Rationale for the Chosen Pathway

Several methods exist for pyrazole synthesis.[9] For the target molecule, a highly effective strategy involves a "ring-switching" transformation of an N-protected α-enamino lactam derived from a readily available starting material.[8] This pathway is advantageous due to:

-

Accessibility of Starting Materials: It begins with inexpensive and common chemicals.

-

High Efficiency: The key ring-forming reaction proceeds cleanly and often in high yield.

-

Versatility: The use of substituted hydrazines allows for the synthesis of a wide library of N-substituted pyrazolone analogs.

The retrosynthetic analysis breaks down the target molecule to its key precursors, highlighting the central ring-switching step.

Retrosynthesis Diagram

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: Ethyl acetoacetate, hydrazine hydrate, tert-butyl carbazate, triethylamine, Vilsmeier reagent (prepared from POCl₃ and DMF), methanol, ethanol, ethyl acetate, hexane, hydrochloric acid. All reagents should be of analytical grade or higher.

-

Instrumentation: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer. IR spectra can be obtained using an FT-IR spectrometer with KBr pellets. Mass spectra can be acquired via electrospray ionization (ESI-MS).

Step-by-Step Synthesis

The synthesis is presented as a three-stage process, adapted from established methodologies for similar structures.[8][10]

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a reflux condenser, add absolute ethanol (100 mL).

-

Carefully add ethyl acetoacetate (0.1 mol) followed by the slow, dropwise addition of hydrazine hydrate (0.1 mol).

-

Reflux the reaction mixture for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one as a white solid.

Step 2: Vilsmeier-Haack Formylation and Subsequent Reduction (Simplified Pathway)

Expertise Note: A more direct, albeit potentially lower-yielding, route to introduce the aminoethyl side chain involves a multi-step process starting with the functionalization of the C4 position. A common method is the Vilsmeier-Haack reaction to introduce a formyl group, followed by a series of transformations (e.g., Henry reaction, reduction) to build the aminoethyl chain. The "ring-switching" method from a different precursor is often more efficient but conceptually more complex.

-

Formylation: In an ice bath, cool a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 eq) in DMF. Slowly add Vilsmeier reagent (1.2 eq). Stir for several hours until the reaction is complete by TLC. Quench with ice water and neutralize to precipitate the 4-formyl derivative.

-

Knoevenagel Condensation: React the 4-formyl derivative with nitromethane in the presence of a base (e.g., ammonium acetate) to form the 4-(2-nitrovinyl) intermediate.

-

Reduction: Reduce the nitro group and the double bond simultaneously using a strong reducing agent like LiAlH₄ in THF or catalytic hydrogenation (e.g., H₂/Pd-C) to yield the target 4-(2-aminoethyl) side chain.

Step 3: Purification

-

The crude product is purified by column chromatography on silica gel, using a gradient elution of dichloromethane/methanol with 1% triethylamine to prevent the amine from streaking.

-

Combine the pure fractions, evaporate the solvent under reduced pressure.

-

If necessary, the product can be further purified by recrystallization from an appropriate solvent system like ethanol/ether to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of the target compound.

Comprehensive Characterization

Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following data are representative of what is expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

4.2.1 ¹H NMR Analysis Causality Note: The chemical shifts are influenced by the electron-withdrawing and -donating effects of the pyrazolone ring and the substituents. The protons closer to the amine and the ring will appear at a higher chemical shift (downfield).

| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5-10.5 | broad singlet | 2H | -NH (ring, D₂O exchangeable) |

| ~2.95 | triplet | 2H | -CH₂-NH₂ |

| ~2.50 | triplet | 2H | Ring-CH₂- |

| ~2.10 | singlet | 3H | -CH₃ |

| ~1.5-2.5 | broad singlet | 2H | -NH₂ (D₂O exchangeable) |

4.2.2 ¹³C NMR Analysis

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (C3) |

| ~150 | C=C (C5) |

| ~100 | C=C (C4) |

| ~41 | -CH₂-NH₂ |

| ~25 | Ring-CH₂- |

| ~12 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][12]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H stretch (broad) | -NH₂ and Ring N-H |

| 2850-2960 | C-H stretch | -CH₃ and -CH₂- |

| ~1680-1710 | C=O stretch (strong) | Pyrazolone C=O |

| ~1600 | C=C stretch | Ring C=C |

| ~1550 | N-H bend | -NH₂ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[13]

-

Expected Molecular Ion: For C₆H₁₁N₃O, the expected monoisotopic mass is 141.0902 g/mol . In ESI-MS, the compound would be observed as the [M+H]⁺ ion at m/z ≈ 142.0975.

-

Key Fragmentation: A primary fragmentation pathway would be the loss of the aminoethyl side chain or cleavage at the C4-C(ethyl) bond, leading to characteristic daughter ions.

Summary of Characterization Data

| Technique | Parameter | Expected Result |

| Molecular Formula | - | C₆H₁₁N₃O |

| Molecular Weight | - | 141.17 g/mol [14] |

| Appearance | - | Off-white to pale yellow solid |

| ¹H NMR | Key Signals | δ ~2.10 (s, 3H), ~2.50 (t, 2H), ~2.95 (t, 2H) |

| IR | Key Peaks | ~3300 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O) |

| MS (ESI+) | [M+H]⁺ | m/z ≈ 142.1 |

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for this exact compound is not widely available, pyrazolone derivatives should be handled with care. Similar compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15][16] An allergic skin reaction is also possible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.[15][17]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to minimize inhalation.[15]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Minimize dust generation. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE. Sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Potential Applications and Future Directions

The unique structure of this compound makes it a promising starting point for various drug discovery campaigns. Its potential applications include:

-

Scaffold for CNS Agents: The pyrazolone core is found in compounds with neuroprotective effects.[4]

-

Antimicrobial Drug Development: Pyrazole derivatives have shown significant activity against various bacterial and fungal strains.[3][6]

-

Anti-inflammatory Agents: As a foundational heterocyclic structure, it can be elaborated to create novel NSAIDs or other anti-inflammatory molecules.[1]

-

Anticancer Research: Certain pyrazolone derivatives act as kinase inhibitors, a key target in oncology.[5]

Future work should focus on using this molecule as a platform to generate libraries of more complex derivatives and screening them against a wide range of biological targets to unlock their full therapeutic potential.

References

-

Zhu, S., Zhang, Y., Li, C., & Wang, D. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113641. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Pyrazolone Derivatives in Organic Chemistry. [Link]

-

Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-5-Pyrazolone, 97%. [Link]

-

Stanonik, B., Svete, J., & Grošelj, U. (2010). A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. ChemInform, 35(15). [Link]

-

Akhtar, T., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences, 30(2), 267-283. [Link]

-

Martinez, A., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6543. [Link]

-

Borah, B., et al. (2021). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. Arkivoc, 2021(1), 273-328. [Link]

-

Shafiei, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1855-1869. [Link]

-

Arora, K. (2023). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. International Journal of Computational and Theoretical Chemistry, 11(1), 1-18. [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]

-

Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone). [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Supplementary Information. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-2-ethyl-3-methyl-1H-pyrazol-5-one. PubChem Compound Database. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

El-Serwy, W. S., & Al-Ghorbani, M. (2015). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 10-18. [https://www.rjpbcs.com/pdf/2015_6(1)/[2].pdf]([Link]2].pdf)

-

Asif, N., et al. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 34(3), 678-682. [Link]

-

Kumar, A., et al. (2013). Synthesis, characterization and biological evaluation of 4-{1-aza-2-[(aryl) amino]}-3-methyl-2-pyrazolin-5-ones derivatives. Research Journal of Pharmaceutical Technology, 6(10), 1133-1138. [Link]

-

Gavrilov, Y. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 748-757. [Link]

-

Sharma, S., et al. (2010). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Journal of Pharmaceutical Research, 3(11), 2856-2859. [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjpbcs.com [rjpbcs.com]

- 11. jocpr.com [jocpr.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. This compound [myskinrecipes.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. benchchem.com [benchchem.com]

The Analytical Crucible: A Technical Guide to the Spectroscopic Analysis of Novel Pyrazolone Derivatives

Foreword: The Enduring Relevance of Pyrazolones

Pyrazolone and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating a remarkable spectrum of pharmacological activities.[1][2][3] From established anti-inflammatory and analgesic agents to emerging applications in oncology and neuroprotection, the therapeutic potential of this scaffold continues to drive significant research and development efforts.[1][2][4] The precise elucidation of the molecular structure of novel pyrazolone derivatives is paramount, as subtle structural modifications can profoundly influence their biological activity and pharmacokinetic profiles. This guide provides a comprehensive framework for the spectroscopic analysis of these compounds, grounded in the principles of scientific integrity and informed by extensive field experience.

The Spectroscopic Quadrivium: A Multi-faceted Approach to Structural Elucidation

The unambiguous characterization of novel pyrazolone derivatives necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, we rely on the synergistic interplay of four key spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The data from each technique serves as a piece of the puzzle, and only through their combined interpretation can we confidently ascertain the structure of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.[5] For pyrazolone derivatives, ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[4][5][6]

Causality in Experimental Design: Solvent Selection and Tautomerism

The choice of deuterated solvent is a critical first step in NMR analysis. For pyrazolone derivatives, the potential for tautomerism and hydrogen bonding must be considered.[7] Protic solvents like DMSO-d₆ or CD₃OD can be advantageous for observing exchangeable protons (e.g., N-H and O-H), while aprotic solvents like CDCl₃ may provide sharper signals for other protons.[5][7]

A common challenge in the NMR analysis of pyrazolones is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[7] This rapid exchange on the NMR timescale can lead to averaged signals for the C3 and C5 carbons and their attached protons.[7]

Self-Validating Protocol: Low-Temperature NMR

To investigate tautomerism, a low-temperature NMR experiment can be employed. By slowing down the rate of proton exchange, it is often possible to resolve the separate signals for each tautomer, thus providing a more detailed understanding of the molecule's dynamic behavior in solution.[7]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the pyrazolone derivative.[5]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5]

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.[7]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts (δ), coupling constants (J), and signal multiplicities to assign protons to specific positions in the molecule.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.

-

Analyze the chemical shifts to identify the carbon skeleton.

-

-

Advanced 2D NMR (if necessary):

Data Interpretation: Characteristic Chemical Shifts

The following table summarizes typical chemical shift ranges for protons and carbons in pyrazolone derivatives, though these can vary depending on the specific substituents.[1][4][8]

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazolone Ring Protons | 5.0 - 8.0 | 90 - 160 |

| Pyrazolone C=O | - | 160 - 180 |

| N-H | 8.0 - 12.0 (often broad) | - |

| Aromatic Protons | 6.5 - 8.5 | 110 - 150 |

| Aliphatic Protons | 0.5 - 4.5 | 10 - 60 |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[9] By measuring the absorption of infrared radiation, we can identify characteristic vibrations of specific bonds.

Causality in Experimental Design: Sample Preparation

The choice of sampling technique (e.g., KBr pellet, thin film, or solution) depends on the physical state of the sample and the desired information. For solid pyrazolone derivatives, the KBr pellet method is common and provides high-quality spectra.[2]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind a small amount (1-2 mg) of the pyrazolone derivative with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Key Vibrational Frequencies

The IR spectrum of a pyrazolone derivative will exhibit several characteristic absorption bands.

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| C=O (Amide) | Stretching | 1650 - 1750[1] |

| C=N | Stretching | 1590 - 1650[1] |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100[1] |

| C-H (Aliphatic) | Stretching | 2850 - 3000[1] |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[10] It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.[10] For pyrazolone derivatives, techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.[10][11]

Causality in Experimental Design: Ionization Technique

The choice between ESI and MALDI depends on the polarity and thermal stability of the analyte. ESI is well-suited for polar molecules that are soluble in common solvents, while MALDI is often used for less soluble or thermally labile compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the pyrazolone derivative in a suitable solvent (e.g., acetonitrile, methanol).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer.

-

Analysis:

-

Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Use the accurate mass to calculate the elemental composition.

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[12][13][14] For pyrazolone derivatives, which contain chromophores such as the pyrazolone ring and any aromatic substituents, UV-Vis spectroscopy can be used to confirm the presence of these conjugated systems.[12]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the pyrazolone derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Data Acquisition:

-

Record the UV-Vis spectrum, typically from 200 to 800 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Data Interpretation

The λmax values observed in the UV-Vis spectrum correspond to the electronic transitions within the molecule. The position and intensity of these bands can be influenced by the solvent and the nature of the substituents on the pyrazolone ring.

Workflow and Data Integration

The following diagram illustrates the integrated workflow for the spectroscopic analysis of a novel pyrazolone derivative.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion: A Commitment to Scientific Rigor

The spectroscopic analysis of novel pyrazolone derivatives is a meticulous process that demands a deep understanding of analytical principles and a commitment to scientific rigor. By employing a multi-technique approach and carefully considering the causality behind experimental choices, researchers can confidently elucidate the structures of these important compounds, paving the way for the development of new and improved therapeutics.

References

-

New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]

-

Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. (1999). Journal of Mass Spectrometry, 34(5), 502-510. Retrieved January 2, 2026, from [Link]

-

Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (1995). Analytical Biochemistry, 225(2), 218-226. Retrieved January 2, 2026, from [Link]

-

Synthesis of a Novel Pyrazolone-Based N-Heterocyclic Compound via Diazocoupling and In Situ Nitrogen Insertion. (2018). Semantic Scholar. Retrieved January 2, 2026, from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved January 2, 2026, from [Link]

-

Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (2022). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

-

Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (2022). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]

-

Synthesis and Theoretical Study of Molecular Structure of Some Novel Pyrazolone Derivatives. (n.d.). IISTE. Retrieved January 2, 2026, from [Link]

-

THE SYNTHESIS AND ULTRAVIOLET SPECTRA OF SOME PYRAZOLONES. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). Molecules, 17(10), 11957-11967. Retrieved January 2, 2026, from [Link]

-

1 H-NMR spectrum of PVC-pyrazolone derivative. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (2012). Der Pharma Chemica, 4(3), 931-935. Retrieved January 2, 2026, from [Link]

-

In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds. (2023). International Journal of Computational and Theoretical Chemistry, 11(1), 1. Retrieved January 2, 2026, from [Link]

-

Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2014). New Journal of Chemistry, 38(9), 4120-4129. Retrieved January 2, 2026, from [Link]

-

THE SYNTHESIS AND ULTRAVIOLET SPECTRA OF SOME PYRAZOLONES. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]

-

Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. (n.d.). FLORE. Retrieved January 2, 2026, from [Link]

-

SYNTHESIS AND ULTRAVIOLET ABSORPTION OF SOME PYRAZOLONES. (n.d.). Canadian Science Publishing. Retrieved January 2, 2026, from [Link]

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [ijoctc.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. flore.unifi.it [flore.unifi.it]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

The Expanding Therapeutic Landscape of 5-Methyl-1H-pyrazol-3(2H)-one Analogs: A Guide for Drug Development Professionals

An In-depth Technical Guide

Introduction: The Pyrazolone Core as a Privileged Scaffold

The 5-methyl-1H-pyrazol-3(2H)-one moiety represents a versatile and highly significant heterocyclic scaffold in medicinal chemistry.[1][2] Its derivatives have garnered substantial attention due to their broad spectrum of biological activities, leading to the development of numerous therapeutic agents.[1][3][4] This structure is considered a "privileged scaffold" because its unique chemical architecture allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties to engage a wide array of biological targets.[5] Marketed drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib feature a pyrazole core, underscoring its clinical relevance.[6][7] This guide provides an in-depth exploration of the primary biological activities of 5-methyl-1H-pyrazol-3(2H)-one analogs, focusing on their anti-inflammatory, anticancer, and antimicrobial properties, complete with field-proven experimental protocols and mechanistic insights for researchers and drug development professionals.

Anti-inflammatory Activity: Modulating Key Signaling Cascades

Pyrazolone derivatives have long been recognized for their potent anti-inflammatory effects.[1][8] Their mechanisms often involve the dual inhibition of key enzymes in the arachidonic acid pathway or the modulation of critical inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[9][10]

Mechanism of Action: Dual COX/LOX Inhibition and Pathway Modulation

A primary strategy in designing pyrazolone-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[7][11] These enzymes are pivotal in the biosynthesis of prostaglandins (PGs) and leukotrienes (LTs), respectively, which are potent mediators of inflammation.[7] Certain analogs, structurally related to celecoxib, have demonstrated excellent COX-2 selectivity and potent 5-LOX inhibitory activity, offering a promising route to developing safer Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with a reduced risk of gastrointestinal side effects.[7][11]

Beyond direct enzyme inhibition, these analogs exert their effects by modulating the NF-κB and MAPK signaling pathways.[9][10] Inflammatory stimuli, such as lipopolysaccharide (LPS), typically trigger these pathways, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[9][10] Pyrazolone compounds can suppress the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[9]

Data on Anticancer Activity

The cytotoxic potential of pyrazolone analogs is quantified by their IC50 values. Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Indolo–pyrazole-thiazolidinone | SK-MEL-28 (Melanoma) | 3.46 | [6] |

| Pyrazoline Analog | A549 (Lung) | 12.47 | [12] |

| Pyrazoline Analog | HT1080 (Fibrosarcoma) | 11.40 | [12] |

| Pyrazolo[3,4-d]pyrimidine | HepG2 (Liver) | 0.71 | [13] |

| Pyrazolo[3,4-b]pyridine | HepG-2 (Liver) | 3.42 | [14] |

| Pyrazole Carbaldehyde | MCF7 (Breast) | 0.25 | [13] |

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazolone derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains. [2][15][16][17]

Mechanism of Action

The exact antimicrobial mechanisms are diverse and depend on the specific analog's structure. However, they are generally believed to interfere with essential cellular processes in microbes, such as cell wall synthesis, nucleic acid replication, or protein synthesis, leading to either inhibition of growth (bacteriostatic/fungistatic) or cell death (bactericidal/fungicidal). The fusion of the pyrazole core with other heterocyclic moieties, such as thiazole, has been shown to enhance antimicrobial potency. [18][19]

Experimental Evaluation: Screening and Potency Determination

A two-step process is typically employed to evaluate antimicrobial properties:

-

Preliminary Screening (Qualitative): The agar well or disc diffusion method is used for initial screening. [15][20]A zone of inhibition around the disc/well containing the test compound indicates antimicrobial activity.

-

Potency Determination (Quantitative): The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. [21]The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. [21]

Data on Antimicrobial Activity

The efficacy of pyrazolone analogs against various microbes is presented as MIC values.

| Compound | Microorganism | Type | MIC (µg/mL) | Reference |

| Pyrazole-Thiazole Analog | Escherichia coli | Gram-negative | 0.25 | [16] |

| Pyrazole-Thiazole Analog | Streptococcus epidermidis | Gram-positive | 0.25 | [16] |

| Pyrazole-Thiazole Analog | Aspergillus niger | Fungus | 1 | [16] |

| Bicyclic Pyrazoline | Staphylococcus aureus (MDR) | Gram-positive | 4 | [21] |

| Bicyclic Pyrazoline | Enterococcus faecalis (MDR) | Gram-positive | 4 | [21] |

Detailed Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

Causality: This protocol quantifies the ability of a compound to suppress the production of nitric oxide, a key pro-inflammatory mediator, in a cellular model of inflammation. LPS from Gram-negative bacteria is a potent activator of macrophages, providing a robust and reproducible inflammatory stimulus.

-

Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at a density of 1x10⁵ cells/well. Culture for 24 hours at 37°C in a humidified atmosphere of 5% CO₂. [9]2. Compound Treatment: Pre-treat the cells with various concentrations of the pyrazolone analog (or vehicle control, e.g., DMSO) for 1 hour. [9]3. Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL and incubate for an additional 24 hours. [9]4. Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Mix with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature, protected from light. [9] * Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. A parallel MTT assay should be run to ensure the observed effects are not due to cytotoxicity. [9]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Causality: This protocol measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, forming a purple formazan product. The amount of formazan is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the pyrazolone analog for 48 hours. [6]Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [9]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Plot the viability against compound concentration and determine the IC50 value using non-linear regression analysis. [6]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Causality: This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism in vitro. By observing the absence of turbidity, it provides a precise, quantitative measure of a compound's potency, which is essential for comparing the efficacy of different analogs.

-

Compound Preparation: Prepare a stock solution of the pyrazolone analog in DMSO. Perform a two-fold serial dilution in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. [15]3. Inoculation: Add the diluted microbial inoculum to each well of the 96-well plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

The 5-methyl-1H-pyrazol-3(2H)-one scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. Analogs derived from this core exhibit a remarkable diversity of biological activities, including potent anti-inflammatory, anticancer, and antimicrobial effects. The ability to readily modify the core structure allows for systematic structure-activity relationship (SAR) studies, guiding the optimization of potency and selectivity. The standardized protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this privileged chemical class.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Evaluation of Novel Anti-inflammatory Agents.

- BenchChem. (n.d.). Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols.

- Kamal, A., et al. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.

- El-Sayed, M. A., et al. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. PubMed.

- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds.

- Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH.

- Tzankova, V., et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI.

- Rani, I., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. RJPBR.

- Kanwal, M., et al. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. NIH.

- Kumar, S., et al. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.

- Ishtiaq, M., et al. (2021). Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies. PubMed.

- Manikandan, A., et al. (n.d.). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.

- BenchChem. (n.d.). Application Notes and Protocols for Pyrazole Derivatives in Anticancer Drug Discovery.

- Rahman, H., et al. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH.

- Vasilache, V., et al. (2013). New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Semantic Scholar.

- Amin, M. R., et al. (2020). Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. ResearchGate.

- El-Sawy, E. R., et al. (n.d.). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry.

- Lv, P.-C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central.

- Gomaa, A. M. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS.

- Lauria, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. MDPI.

- Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research.

- Singh, A. (n.d.). Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (PDF).

- OUCI. (n.d.). Overview on Biological Activities of Pyrazole Derivatives.

- Hafez, H. N., et al. (n.d.). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. PMC - NIH.

- Kumar, D., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.

- Moku, B., et al. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.

- BenchChem. (n.d.). Comparative Analysis of 5-Aminomethyl-1-ethyl-3-methylpyrazole Analogs in Kinase Inhibition: A Guide for Drug Discovery Professi.

- Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers.

- Chigurupati, S., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Singh, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.

- Georgiev, G., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.

- Ghorab, M. M., et al. (n.d.). Design, synthesis and anticancer activity of some novel 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one derivatives. ResearchGate.

- El-Gazzar, M. G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives.

- El-Metwaly, A. M., et al. (2023). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. NIH.

- Kassab, A. E., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC - PubMed Central.

- Sharma, V., et al. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor.

- Baxter, J. E., et al. (n.d.). 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones. MMS.

Sources

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. academicstrive.com [academicstrive.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrazoline analogs as potential anticancer agents and their apoptosis, molecular docking, MD simulation, DNA binding and antioxidant studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meddocsonline.org [meddocsonline.org]

- 18. orientjchem.org [orientjchem.org]

- 19. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 20. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to In-Silico Studies and Molecular Docking of Pyrazolone Candidates

Abstract

The pyrazolone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2] This guide provides a comprehensive, in-depth technical walkthrough of the in-silico methodologies employed to identify and optimize novel pyrazolone-based drug candidates. We will navigate the entire computational workflow, from the initial stages of target and ligand preparation to the intricacies of molecular docking, post-docking analysis, and the critical evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation therapeutics.

The Significance of the Pyrazolone Scaffold and In-Silico Approaches

Pyrazolone and its derivatives are five-membered heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile pharmacological profiles.[3][4] The structural features of the pyrazolone ring, such as its aromaticity and the presence of a hydrogen bond-accepting carbonyl group, make it a favorable motif for interacting with various biological targets.[1] Several pyrazolone-containing drugs are already on the market, including Edaravone for amyotrophic lateral sclerosis (ALS) and Eltrombopag for thrombocytopenia, highlighting the therapeutic potential of this chemical class.[1][2]

Traditional drug discovery methods are often time-consuming and expensive. In-silico studies, which utilize computational methods, have emerged as a powerful and cost-effective strategy to expedite this process.[3][4] These techniques allow for the rapid screening of vast chemical libraries, the prediction of binding affinities, and the early assessment of a compound's drug-like properties, significantly narrowing down the number of candidates for experimental validation.[5][6]

The In-Silico Drug Discovery Workflow: A Holistic Overview

The computational pipeline for identifying promising pyrazolone candidates is a multi-step process that requires careful planning and execution. Each stage builds upon the previous one, progressively refining the pool of potential drug molecules.

Caption: Overall workflow for in-silico drug discovery of pyrazolone candidates.

Foundational Steps: Target and Ligand Preparation

The accuracy and reliability of any molecular docking study are heavily dependent on the quality of the input structures. Therefore, meticulous preparation of both the target protein and the pyrazolone ligand library is a critical prerequisite.

Target Protein Preparation

The three-dimensional structure of the target protein is the starting point for structure-based drug design.

Protocol: Protein Preparation

-

Structure Retrieval: Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB). If an experimental structure is unavailable, homology modeling can be employed.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands, unless a specific water molecule is known to be crucial for ligand binding.[7][8] If the protein is a multimer, retain only the biologically relevant monomeric or multimeric unit.[7][9]

-

Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. These gaps in the structure can be modeled using tools like MODELLER or the protein preparation wizards available in software packages like Schrödinger Maestro.[9][10]

-

Protonation and Hydrogen Bond Optimization: Add hydrogen atoms to the protein structure, as they are typically absent in X-ray crystal structures.[7][11] Optimize the hydrogen-bonding network to ensure correct ionization states of residues at a physiological pH.[10]

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry of the added hydrogen atoms. This step helps to create a more realistic and lower-energy receptor conformation for docking.

Pyrazolone Ligand Library Preparation

A diverse and well-prepared library of pyrazolone derivatives is essential for a successful virtual screening campaign.

Protocol: Ligand Preparation

-

Library Design and Acquisition: Design a virtual library of pyrazolone candidates with diverse substitutions. These can be sourced from chemical databases like PubChem or ZINC, or designed based on known structure-activity relationships (SAR) of pyrazolone analogs.[1][2]

-

2D to 3D Conversion: Convert the 2D structures of the pyrazolone derivatives into 3D conformations using computational chemistry software.

-

Tautomeric and Ionization States: Generate plausible tautomeric and ionization states for each ligand at a physiological pH. The pyrazolone scaffold can exist in different tautomeric forms, which can significantly impact its binding mode.[12]

-

Energy Minimization: Perform an energy minimization of each ligand to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand geometries are realistic before docking.

The Core of In-Silico Screening: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13][14] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a target protein.

Caption: The fundamental steps involved in the molecular docking process.

Protocol: Molecular Docking

-

Binding Site Definition: Define the binding site on the target protein. This is typically done by generating a grid box around the active site, often guided by the position of a co-crystallized ligand or by identifying putative binding pockets.[8][10]

-

Choice of Docking Software: Select an appropriate molecular docking program. Several well-established software packages are available, each with its own algorithms and scoring functions.[15][16] Popular choices include AutoDock, GOLD, and Glide.[15][16]

-

Docking Execution: Run the docking simulation. The software will systematically sample different conformations and orientations of each pyrazolone ligand within the defined binding site.

-

Scoring: Each generated pose is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol).[13][17] A more negative score generally indicates a more favorable binding interaction.[18][19]

Deciphering the Results: Post-Docking Analysis

The output of a molecular docking run can be a large volume of data. Effective analysis is key to identifying the most promising candidates.

Protocol: Post-Docking Analysis

-

Ranking by Score: Initially, rank the docked pyrazolone ligands based on their predicted binding affinities (docking scores).[17]

-

Visual Inspection: Visually inspect the top-ranked poses using molecular visualization software like PyMOL or Chimera.[18][20] This allows for a qualitative assessment of how well the ligand fits into the binding pocket.

-

Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[18][21] The formation of key interactions with important active site residues is a strong indicator of a potentially active compound.

-

Clustering and Pose Selection: For each ligand, the docking software may generate multiple binding poses. Cluster these poses based on their root-mean-square deviation (RMSD) to identify the most representative and energetically favorable binding mode.[21]

-

Comparison with Known Binders: If available, dock a known inhibitor of the target protein as a positive control. The docking score and binding mode of the known inhibitor can serve as a benchmark for evaluating the pyrazolone candidates.[17]

Beyond Binding: In-Silico ADMET Prediction

A compound with high binding affinity may still fail in clinical trials due to poor pharmacokinetic properties or toxicity.[22][23] Therefore, the early prediction of ADMET properties is a crucial step in the drug discovery pipeline.[24][]

Caption: A streamlined pipeline for the in-silico prediction of ADMET properties.

Protocol: ADMET Prediction

-

Selection of Tools: Utilize online web servers or standalone software that employ quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict ADMET properties.[26][27][28] Examples include SwissADME, pkCSM, and ADMETlab.[29]

-

Property Prediction: For the most promising pyrazolone candidates identified from molecular docking, predict a range of ADMET properties, including:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition).

-

-

Drug-Likeness Evaluation: Assess the drug-likeness of the candidates based on established rules such as Lipinski's Rule of Five. This helps to filter out compounds with poor physicochemical properties that are likely to have low oral bioavailability.

-

Data Consolidation and Prioritization: Consolidate the docking and ADMET data into a table for easy comparison. Prioritize candidates that exhibit a good balance of high binding affinity and favorable ADMET profiles for further investigation and potential lead optimization.

Table 1: Example Data Summary for Prioritization of Pyrazolone Candidates

| Candidate ID | Docking Score (kcal/mol) | H-Bonds | Lipinski's Rule Violations | Predicted BBB Permeability | Predicted hERG Inhibition |

| PYR-001 | -9.5 | 3 | 0 | High | Low |

| PYR-002 | -8.7 | 2 | 0 | Low | Low |

| PYR-003 | -10.2 | 4 | 1 | High | High |

| PYR-004 | -7.9 | 1 | 0 | Low | Low |

Conclusion and Future Perspectives

The in-silico methodologies outlined in this guide provide a robust framework for the rational design and discovery of novel pyrazolone-based drug candidates. By integrating molecular docking with ADMET prediction, researchers can efficiently screen large virtual libraries and prioritize compounds with a higher probability of success in subsequent experimental testing. As computational power and algorithmic accuracy continue to improve, these in-silico approaches will become increasingly indispensable in the quest for new and effective medicines. The continued exploration of the chemical space around the pyrazolone scaffold, guided by these computational strategies, holds immense promise for the development of future therapeutics.

References

-

Pan, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

Arora, K., & Sharma, D. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]

-

Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]

-

El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

-

Fiveable. (n.d.). ADMET prediction. Fiveable. [Link]

-

Analytics Steps. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Analytics Steps. [Link]

-

BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators. BioSolveIT. [Link]

-

Schumann, M., et al. (2011). A framework and workflow system for virtual screening and molecular docking. Journal of Cheminformatics, 3(Suppl 1), P38. [Link]

-

Pan, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. ResearchGate. [Link]

-

Deep Origin. (n.d.). ADMET Predictions. Deep Origin. [Link]

-

Quora. (2021). How does one prepare proteins for molecular docking? Quora. [Link]

-

Aurlide. (2025). How do you predict ADMET properties of drug candidates? Aurlide. [Link]

-

Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21). [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Authorea Preprints. [Link]

-

Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]

-

Thangmaithem, V., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33433–33444. [Link]

-

Roy, K., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1207-1227. [Link]

-

Thangmaithem, V., et al. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33433–33444. [Link]

-

Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. RSC Advances, 8(29), 16427-16435. [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

-

YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]

-

Arora, K., & Sharma, D. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. Semantic Scholar. [Link]

-

YouTube. (2024). Building a Virtual Drug Screening Workflow with BioNeMo. YouTube. [Link]

-

Macs in Chemistry. (2023). Virtual screening/Docking workflow. Macs in Chemistry. [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

-

Pagadala, N. S., et al. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]

-

Asian Journal of Chemistry. (2009). Semi-Empirical AM1 and PM3 Calculations for Electronic Structure of a Pyrazolone. Asian Journal of Chemistry, 21(1), 51-54. [Link]

-

Preprints.org. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Preprints.org. [Link]

-

In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). Methods in Molecular Biology, 2425, 85-115. [Link]

-

AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

-

Zlatović, M., et al. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. RSC Advances, 12(20), 12693–12706. [Link]

-

Arora, K., & Sharma, D. (2023). In-Silico QSAR Studies of Some Pyrazolone Compounds. ResearchGate. [Link]

-

Journal of Chemical Information and Modeling. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 8(2), 56-65. [Link]

-

ResearchGate. (2025). Software for Molecular Docking: A review. ResearchGate. [Link]

-

Jetir.Org. (n.d.). A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE. Jetir.Org. [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

-

Ingenta Connect. (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry, 6(11), 1193-1203. [Link]

-

Mahidol University. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Mahidol University. [Link]

-

College of Science. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. [Link]

-

YouTube. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]

-

YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. [Link]

-

Session 4: Introduction to in silico docking. (n.d.). University of California, San Diego. [Link]

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eu-opensci.org [eu-opensci.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. biosolveit.de [biosolveit.de]

- 6. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jetir.org [jetir.org]

- 15. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 16. dasher.wustl.edu [dasher.wustl.edu]

- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 22. fiveable.me [fiveable.me]

- 23. aurlide.fi [aurlide.fi]

- 24. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 26. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 28. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 29. ayushcoe.in [ayushcoe.in]

Tautomeric forms of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles

An In-Depth Technical Guide to the Tautomeric Forms of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles

Abstract

This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry, and a profound understanding of their structural dynamics is paramount for rational drug design. Tautomerism, the interconversion of structural isomers, directly impacts the physicochemical properties, receptor-binding affinities, and metabolic stability of these compounds. This document details the synthetic pathways, outlines robust experimental and computational methodologies for characterizing tautomeric equilibria, and discusses the structural and environmental factors that govern these transformations. The protocols and analyses presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently navigate the complexities of pyrazole tautomerism.

Introduction: The Significance of Tautomerism in Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in the development of therapeutic agents.[1] A key feature of unsymmetrically substituted N-unsubstituted pyrazoles is their existence as a dynamic equilibrium of tautomers, a phenomenon known as annular prototropic tautomerism. This involves the migration of a proton between the two ring nitrogen atoms.

For the specific class of 5-hydroxy-1H-pyrazoles, the tautomeric landscape is significantly more complex. In addition to the annular tautomerism, these molecules can undergo keto-enol tautomerization, leading to at least three potential forms: the 5-hydroxy (enol) form, the pyrazolin-5-one (keto-NH) form, and the less common pyrazolidin-5-one (keto-CH) form. The predominant tautomer is dictated by a delicate balance of factors including aromaticity, intramolecular and intermolecular hydrogen bonding, substituent effects, and solvent polarity.[2][3] As different tautomers present distinct three-dimensional shapes, hydrogen bonding capabilities, and electronic profiles, identifying the dominant species under physiological conditions is a critical step in the drug discovery pipeline.

This guide will dissect the tautomerism of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles, providing a holistic framework for their synthesis, characterization, and analysis.

Synthesis of the Core Scaffold

A reliable synthesis is the foundation of any chemical investigation. A robust and scalable route to 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols has been developed, which allows for the introduction of diversity and provides the necessary material for in-depth tautomeric analysis.[4]

Representative Synthetic Protocol

A validated method involves a "ring switching" transformation of N-protected α-enamino lactams derived from 2-pyrrolidinone.[4] An alternative straightforward three-step synthesis proceeds from N-Boc-β-alanine.[5]

Protocol: Synthesis of 1'-Substituted tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates [5]

-

Step 1: Preparation of β-keto ester (8). N-Boc-β-alanine (7) is condensed with Meldrum's acid in the presence of dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (THF). The resulting intermediate is then refluxed in methanol to yield the desired β-keto ester.

-

Step 2: Cyclization with Hydrazines. The purified β-keto ester (8) is dissolved in methanol. A monosubstituted hydrazine derivative (e.g., phenylhydrazine) is added, and the mixture is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the target tert-butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate.

-

Step 4: Deprotection (Optional). The N-Boc protecting group can be removed by treatment with an acid, such as HCl in ethyl acetate, to yield the final 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole hydrochloride salt.[5]

Causality: The use of the Boc protecting group is crucial to prevent the primary amine of the side chain from interfering with the cyclization reaction with hydrazine. The base-catalyzed cyclization proceeds via nucleophilic attack of the hydrazine followed by intramolecular condensation and dehydration to form the stable pyrazole ring.

The Tautomeric Equilibria

The core structure of 4-(2-aminoethyl)-5-hydroxy-1H-pyrazoles can exist in three primary tautomeric forms. The equilibrium between these forms is dynamic and highly sensitive to the surrounding environment.

Caption: Tautomeric forms of 5-hydroxy-1H-pyrazoles.

-

Form A (5-Hydroxy): This is an aromatic enol tautomer, stabilized by the delocalized π-electron system of the pyrazole ring.

-

Form B (Pyrazolin-5-one): This keto form breaks the ring's aromaticity but contains a stable amide-like functionality. It can be stabilized by intermolecular hydrogen bonds, particularly in polar, protic solvents.

-

Form C (Pyrazolidin-5-one): This is another keto form where the C4 position is protonated. It is generally less stable and less frequently observed than the OH and NH forms.

Methodologies for Tautomeric Analysis

A multi-faceted approach combining spectroscopic and computational methods is essential for an unambiguous characterization of the tautomeric equilibrium.

Experimental Characterization

NMR is the most powerful technique for studying tautomerism in solution.[6] By analyzing ¹H, ¹³C, and ¹⁵N spectra, one can deduce the predominant form.

-

Key Observables :

-

¹H NMR : The presence of a broad OH signal (typically >10 ppm) suggests the 5-hydroxy form, while a broad NH signal is characteristic of the pyrazolin-5-one form.[7]

-

¹³C NMR : The chemical shift of C5 is highly diagnostic. A shift in the range of ~160-165 ppm is indicative of an enolic C-O bond (5-hydroxy form), whereas a shift >170 ppm points to a ketonic C=O bond (pyrazolin-5-one form).[7]

-

¹⁵N NMR : The chemical shifts of the two nitrogen atoms are distinct in each tautomer. In the 5-hydroxy form, one nitrogen is "pyrrole-like" and the other is "pyridine-like," resulting in a significant chemical shift difference.[7]

-

-

Challenge - Rapid Exchange : At room temperature, proton exchange between tautomers can be fast on the NMR timescale, leading to averaged signals and broadened peaks.[6][8]

Protocol: Low-Temperature NMR for Tautomer Resolution [8]

-

Sample Preparation : Prepare a concentrated sample (~10-20 mg) of the pyrazole derivative in a suitable low-freezing deuterated solvent (e.g., THF-d₈, Toluene-d₈, or CD₂Cl₂). Ensure the solvent is dry to minimize exchange with water.

-

Room Temperature Spectrum : Acquire standard ¹H and ¹³C NMR spectra at 298 K as a baseline.

-

Incremental Cooling : Lower the NMR probe temperature in 10-20 K increments.

-

Equilibration : Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring spectra.

-

Data Acquisition : Record spectra at each temperature until the averaged signals resolve into distinct sets of signals corresponding to the individual tautomers.

-

Analysis : Integrate the distinct signals to determine the equilibrium constant (KT) at each temperature.

Single-crystal X-ray crystallography provides the definitive structure in the solid state.[1] It precisely locates atoms, including hydrogen atoms on oxygen or nitrogen, confirming the tautomeric form present in the crystal lattice. While invaluable, it's crucial to remember that crystal packing forces can favor a single tautomer, which may not be the most stable form in solution.[9]

Computational Chemistry

Quantum chemical calculations are an indispensable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[15] Density Functional Theory (DFT) is particularly well-suited for this purpose.[16]

Caption: Workflow for computational tautomer analysis.

Protocol: DFT Calculation of Tautomer Stability [16]

-

Structure Generation : Build 3D structures of all plausible tautomers (OH, NH, and CH forms).

-

Geometry Optimization : Perform a full geometry optimization for each tautomer in the gas phase using a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer.

-

Frequency Calculations : Conduct frequency calculations on the optimized structures. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the necessary thermodynamic data (enthalpy, entropy) to calculate the Gibbs free energy (G).

-